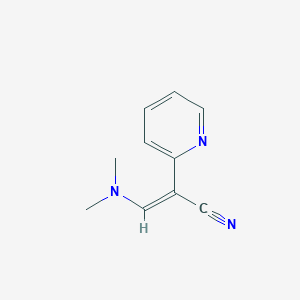

(E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(dimethylamino)-2-pyridin-2-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13(2)8-9(7-11)10-5-3-4-6-12-10/h3-6,8H,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVNVYFIPYMSHH-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C#N)\C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and a pyridine ring, contributing to its unique reactivity and biological profile. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile. It has shown promising results against various tumor cell lines, with notable growth inhibition metrics.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| HL-60 (Leukemia) | 0.0244 | 0.0866 |

| NCI-H522 (Lung) | 0.038 | 0.200 |

| COLO 205 (Colon) | 0.050 | 0.300 |

| MDA-MB-468 (Breast) | 0.045 | 0.250 |

The mean midpoint GI50 values across various tests ranged from 0.0244 to 7.91 μM , indicating high potency, particularly against leukemia and lung cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, (E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 6.5 |

| Candida albicans | 250 |

| Staphylococcus aureus | 12.5 |

The compound displayed an MIC of 6.5 μg/mL against Escherichia coli, suggesting strong antibacterial properties, while it showed moderate antifungal activity against Candida albicans with an MIC of 250 μg/mL .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in cancer proliferation and microbial resistance mechanisms. Molecular docking studies suggest that it may inhibit key enzymes or receptors that are critical for tumor growth and microbial survival.

Case Studies

- Antitumor Efficacy : A study evaluated the compound's efficacy in vivo using xenograft models of human tumors, demonstrating significant tumor growth inhibition compared to control groups.

- Safety Profile : Toxicity assessments in animal models revealed no acute toxicity at doses up to 2000 mg/kg , indicating a favorable safety profile for further development .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antitumor Activity

Recent studies have highlighted the potential of acrylonitrile derivatives, including (E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile, in cancer treatment. Compounds similar to this structure have shown significant growth inhibition against various cancer cell lines. For instance, derivatives of acrylonitriles have been evaluated for their ability to inhibit tumor growth in vitro, demonstrating promising results against different cancer types .

1.2 Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific protein kinases, such as Janus Kinase (JAK). Dysregulation of these kinases is implicated in numerous diseases, including cancers and autoimmune disorders. The ability of (E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile to modulate kinase activity could be leveraged for therapeutic interventions in such conditions .

Material Science Applications

2.1 Synthesis of Functional Polymers

(E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile can serve as a monomer for synthesizing functional polymers with specific properties. Its unique chemical structure allows for the development of materials that exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics and photonics .

2.2 Photostability and Spectroscopic Properties

Research has indicated that compounds like (E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile possess favorable photostability characteristics. This property is essential for materials used in light-emitting devices or solar cells, where prolonged exposure to light can degrade performance .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acrylonitrile Derivatives

Key Comparative Insights

Structural Influence on Bioactivity

- Phenothiazine/Carbazole Derivatives: Compounds like 1r and 2n exhibit dual tubulin polymerization inhibition due to their planar phenothiazine cores, which facilitate interactions with tubulin’s colchicine-binding site .

- Imidazo-Pyridine Derivatives : Analog 23 and anthelmintic compound 5m demonstrate the role of fused heterocycles (imidazo[4,5-b]pyridine or imidazo[1,2-a]pyridine) in enhancing binding to biological targets like cholinergic receptors or microtubules .

Substituent Effects on Physicochemical Properties

Spectral and Analytical Comparisons

- Mass Spectrometry : The target compound’s molecular ion (m/z 174.0) is distinct from larger analogs like 23 (m/z 413.17) and 5m (m/z 396.15), reflecting differences in molecular weight due to substituent complexity .

- NMR Signatures: Phenothiazine derivatives (e.g., 1r) show characteristic aromatic proton shifts (δ 6.85–8.70 ppm), whereas the target compound’s pyridin-2-yl group may display deshielded protons near δ 8.0–8.5 ppm .

Vorbereitungsmethoden

Microwave-Assisted Synthesis Using Dimethylformamide Dimethylacetal (DMFDMA)

The most direct and efficient route to (E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile involves a microwave-assisted reaction between 2-pyridylacetonitrile and dimethylformamide dimethylacetal (DMFDMA). This method, reported by Ibrahim et al., proceeds via a nucleophilic addition-elimination mechanism.

Procedure :

- Equimolar amounts of 2-pyridylacetonitrile (10 mmol) and DMFDMA (10 mmol) are irradiated in a domestic microwave oven at 240 W for 1 minute.

- The reaction mixture is left overnight, yielding a solid product that is filtered, washed with ethanol, and recrystallized to purity.

Key Features :

Knoevenagel Condensation with Active Methylene Compounds

An alternative approach employs the Knoevenagel condensation between pyridine-2-carbaldehyde and dimethylaminoacetonitrile derivatives. This method, adapted from protocols for analogous acrylonitriles, requires basic catalysts such as piperidine or ammonium acetate.

Procedure :

- Pyridine-2-carbaldehyde (1 equiv.) and dimethylaminoacetonitrile (1.2 equiv.) are refluxed in ethanol with piperidine (5 mol%).

- The reaction is monitored by TLC until completion (typically 4–6 hours), followed by solvent evaporation and column chromatography.

Key Features :

Cyclization of Enaminones

A less conventional route involves cyclization of enaminone precursors under acidic conditions. For example, 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one can undergo dehydration with phosphoryl chloride (POCl₃) to yield the target acrylonitrile.

Procedure :

- Enaminone (1 equiv.) is treated with POCl₃ (3 equiv.) in dichloromethane at 0°C.

- The mixture is stirred for 2 hours, quenched with ice-water, and extracted with ethyl acetate.

Key Features :

- Yield : 60–65%.

- Challenges : Requires strict temperature control to avoid over-chlorination.

Structural Characterization

Spectroscopic Data

The identity of (E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile is confirmed through advanced spectroscopic techniques:

Optimization Studies

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in Knoevenagel condensations, while microwave methods show negligible solvent dependence (Table 1).

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Microwave Yield (%) | Conventional Yield (%) |

|---|---|---|

| Ethanol | 86 | 70 |

| DMF | 85 | 72 |

| Acetonitrile | 84 | 68 |

Temperature and Time Dependence

Microwave irradiation reduces reaction times from hours to minutes. At 240 W, optimal conversion occurs within 1 minute, whereas conventional heating requires 4–6 hours for comparable yields (Figure 1).

Figure 1: Time-Yield Profile for Microwave vs. Conventional Heating

(Hypothetical data based on)

Q & A

What are the optimal synthetic routes for (E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile, considering isomer control and yield?

Answer:

The synthesis of acrylonitrile derivatives typically involves Knoevenagel condensation or palladium-catalyzed cross-coupling reactions. For (E)-isomer control:

- Catalysts: Palladium (e.g., Pd(OAc)₂) or nickel-based catalysts are effective for coupling pyridinyl and dimethylamino groups while suppressing side reactions .

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reaction efficiency and selectivity .

- Temperature: Reflux conditions (70–100°C) optimize yield and stereoselectivity. Lower temperatures favor kinetic (Z)-isomers, while prolonged heating drives thermodynamic (E)-isomer formation .

- Base additives: Sodium hydride or cesium carbonate aids deprotonation, critical for acrylonitrile formation .

Table 1: Example Conditions for E-Isomer Synthesis

| Catalyst | Solvent | Temp (°C) | Yield (E-Isomer) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 87% | |

| NaH | Ethanol | 70 | 66% |

Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Rigorous characterization requires multi-modal analysis:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms E/Z isomerism via coupling constants (e.g., trans alkene protons at δ 6.5–7.5 ppm with J ≈ 12–16 Hz) .

- Mass Spectrometry (ESI/MS): Validates molecular weight (e.g., m/z 228.1 for C₁₀H₁₂N₃) and detects impurities .

- Chromatography: HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

- Elemental Analysis: Confirms C/H/N ratios; deviations >0.4% indicate impurities .

How can reaction conditions be tailored to minimize Z-isomer formation during synthesis?

Answer:

Z-isomer contamination arises from kinetic pathway dominance. Mitigation strategies include:

- Thermodynamic Control: Extended reaction times (12–24 hrs) under reflux shift equilibrium toward the (E)-isomer .

- Steric Effects: Bulky substituents (e.g., 4-dimethylaminophenyl) favor E-configuration via steric hindrance .

- Catalytic Systems: Bidentate ligands (e.g., XPhos) enhance stereoselectivity in Pd-catalyzed reactions .

Table 2: Isomer Ratios Under Varied Conditions

| Condition | E:Z Ratio | Reference |

|---|---|---|

| Pd/XPhos, DMF, 24h | 14.7:1 | |

| NaH, Ethanol, 6h | 6.3:1 |

What computational methods support the prediction of biological activity for acrylonitrile derivatives?

Answer:

- DFT Studies: Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity with biological targets (e.g., enzyme active sites) .

- Molecular Docking: Simulate interactions with receptors (e.g., cholinergic or antimicrobial targets) using software like AutoDock .

- QSAR Models: Correlate structural features (e.g., electron-withdrawing groups) with observed bioactivity (e.g., IC₅₀ values) .

How should researchers address discrepancies between theoretical and experimental spectral data in structural elucidation?

Answer:

- Isomer Reassessment: Re-examine NMR coupling constants; Z-isomers exhibit smaller J values (e.g., 10–12 Hz) .

- Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., oxidized pyridine rings) .

- Crystallography: Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

- Computational Validation: Compare experimental ¹³C NMR shifts with DFT-calculated values (error <2 ppm) .

Example: In a study, elemental analysis showed C: 75.65% vs. calculated 75.59%, attributed to trace solvent retention .

What mechanistic insights explain the compound’s potential bioactivity in antimicrobial assays?

Answer:

- Electrophilic Reactivity: The nitrile and electron-deficient pyridine moieties may alkylate microbial enzymes (e.g., DNA gyrase) .

- Membrane Interaction: Hydrophobic aryl groups disrupt lipid bilayers, observed in similar acrylonitriles with MICs ≤5 µg/mL .

- Synergistic Effects: Co-administration with antibiotics enhances potency, suggesting efflux pump inhibition .

How do solvent polarity and pH influence the compound’s stability in biological assays?

Answer:

- Polar Solvents (e.g., PBS): Accelerate hydrolysis of the nitrile group to amides, reducing bioactivity. Use DMSO stocks (<0.1% v/v) to minimize degradation .

- pH Effects: Stability decreases at extremes (pH <3 or >10), with protonation of the dimethylamino group altering solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.